molecular formula C12H10FNO2S2 B1437986 {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 914206-08-9

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1437986
CAS No.: 914206-08-9
M. Wt: 283.3 g/mol
InChI Key: RTTFSAIGPOQECY-UHFFFAOYSA-N
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Description

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a synthetic thiazole derivative of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery research. Its molecular structure incorporates key pharmacophoric elements often associated with biological activity, including a thiazole heterocycle, a thioether linker, and a fluorobenzyl moiety . These features are commonly found in compounds investigated for their potential interactions with neurological targets . The structural motif of the fluorobenzyl-thio-thiazole core suggests potential research applications in the study of anticonvulsant agents . Related compounds with similar architectures have been shown to exhibit activity in preclinical models, potentially acting through the modulation of GABAergic pathways, which are crucial for maintaining neuronal excitability . The presence of the fluorine atom on the benzyl group is a common strategy in drug design to influence the molecule's metabolism and enhance its ability to cross the blood-brain barrier, thereby increasing its relevance for neuropharmacological studies . This compound is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFSAIGPOQECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Thiazole Intermediates with 4-Fluorobenzyl Halides

One common approach involves reacting a thiazole intermediate bearing a thiol or thiolate group with 4-fluorobenzyl bromide or chloride under basic conditions to form the thioether linkage.

  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or lithium hydroxide monohydrate (LiOH·H2O)
    • Solvent: Acetone or isopropanol/water mixtures
    • Temperature: Room temperature (20–25°C)
    • Reaction Time: 2 to 6 hours
  • Example:
    A mixture of the thiazole intermediate (Intermediate A4) and 2-bromo-1-phenylethanone with anhydrous K2CO3 in acetone was stirred at 20°C for 6 hours. The reaction completion was monitored by TLC. The product was isolated by filtration and washing, yielding a white solid.

Hydrolysis to Form the Acetic Acid Moiety

Following alkylation, ester or amide intermediates are hydrolyzed to yield the free acetic acid.

  • Reaction Conditions:

    • Base: Lithium hydroxide monohydrate (LiOH·H2O) or sodium hydroxide (NaOH)
    • Solvent: Water/isopropanol mixture
    • Temperature: Room temperature to 75°C
    • Time: 2 to 3 hours
  • Procedure:
    The intermediate is dissolved in isopropanol/water, treated with LiOH·H2O, stirred at room temperature for 2 hours. After completion, the solution is acidified with concentrated HCl to pH < 3, and the product precipitates. Recrystallization from acetone improves purity.

  • Yield and Purity:
    Yields around 89.7% with purity >99% by HPLC have been reported using sodium hydroxide hydrolysis at 70–75°C for 3 hours.

Use of Thionyl Chloride for Amide Formation and Subsequent Hydrolysis

Conversion of intermediates to amides using thionyl chloride (SOCl2) in the presence of N,N-dimethylformamide (DMF) as a catalyst is another step in some synthetic routes.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0–25°C
    • Time: 0.5 hours
  • Process:
    Intermediate A4 is suspended in DCM, treated with SOCl2 and DMF, stirred to form the acyl chloride intermediate, then hydrolyzed with aqueous acid to yield the amide or acid derivative.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation with 4-fluorobenzyl bromide K2CO3, acetone 20°C 6 h Not specified Reaction monitored by TLC
Hydrolysis of ester intermediate LiOH·H2O, isopropanol/water 20°C 2 h 89.7 Acidification to pH < 3, recrystallization in acetone
Amide formation via SOCl2 SOCl2, DMF, DCM 0–25°C 0.5 h ~50-60* Followed by aqueous hydrolysis

*Yield for amide formation varies and may require further purification.

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress, ensuring completion before work-up.

  • Purification: Recrystallization from acetone or ethyl acetate is effective in obtaining high-purity products.

  • Yield Optimization: Using lithium hydroxide monohydrate in aqueous/isopropanol mixtures at room temperature balances yield and mild conditions, preventing decomposition.

  • Environmental and Safety Considerations: Use of mild bases and room temperature conditions reduces hazardous waste and energy consumption. Handling of thionyl chloride requires strict moisture exclusion due to its reactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the fluorobenzyl group, potentially leading to the formation of dihydrothiazoles or defluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles and defluorinated products.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the fluorobenzyl group enhances the compound's ability to inhibit bacterial growth.
  • Anticancer Properties : Research indicates that compounds containing thiazole rings can interfere with cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways critical to tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising results against various cancer cell lines, suggesting potential as lead compounds for drug development .

Biological Research

The compound is utilized as a biochemical probe to study enzyme mechanisms and receptor interactions. Its unique structure allows for targeted binding to specific biological targets.

  • Enzyme Inhibition : The thiazole moiety can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Thymidylate SynthaseCompetitive15
Aldose ReductaseNon-competitive20
Cyclooxygenase-2Mixed10

Materials Science

In materials science, {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid serves as a building block for synthesizing novel polymers and organic electronic materials.

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced electrical conductivity and thermal stability.

Case Study : A recent study explored the use of thiazole derivatives in creating conductive polymers that showed improved performance in organic light-emitting diodes (OLEDs) due to their unique electronic properties .

Mechanism of Action

The mechanism of action of {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and specificity, while the thiazole ring contributes to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Key Properties/Findings References
{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid Chlorine replaces fluorine on the benzyl group Increased molecular weight (Cl vs. F); potential differences in metabolic stability
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid Direct 4-chlorophenyl substitution (no thioether) Reduced sulfur-mediated interactions; altered electronic effects on thiazole ring
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 3-Fluorophenyl group directly attached to thiazole Planar structure may affect stacking in biological systems; lower lipophilicity
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Bromothiophene substituent Enhanced steric bulk and lipophilicity; potential membrane permeability advantages
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid Trifluoromethylphenyl-amino group Strong electron-withdrawing CF₃ group; improved metabolic stability but lower solubility
2-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid Sulfonamido group with 4-fluorophenyl Polar sulfonamide enhances solubility; potential for hydrogen bonding with targets
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid 3,4-Dimethoxyphenyl substituent Electron-donating methoxy groups may stabilize thiazole ring; altered reactivity

Key Comparison Points:

Methoxy groups (electron-donating) in the dimethoxyphenyl analog may stabilize the ring but reduce reactivity .

Lipophilicity and Solubility :

  • Bromothiophene and trifluoromethyl groups increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
  • Sulfonamido derivatives exhibit higher polarity, enhancing solubility and enabling hydrogen bonding .

Biological Implications: Thioether-linked compounds (e.g., fluorobenzylthio vs. chlorobenzylthio) may engage in sulfur-specific interactions (e.g., disulfide bonds or metal coordination) .

Safety and Handling :

  • Chlorophenyl-substituted compounds (e.g., CAS 17969-20-9) have documented safety data, suggesting specific handling requirements due to halogenated aromatic groups .

Biological Activity

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure incorporates a thiazole ring and a fluorobenzyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10FNO2S2 and features a thiazole ring that is known for its diverse biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. A comparative study indicated that the compound exhibited minimum inhibitory concentrations (MICs) similar to established antibiotics, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro assays. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It interacts with various receptors implicated in inflammation and cancer progression, modulating their activity.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated efficacy against multiple bacterial strains with MIC values comparable to standard antibiotics .
Anticancer Research Induced apoptosis in MCF-7 and HeLa cells through mitochondrial pathways .
Inflammation Model Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

MethodYield (%)Purity (%)Reference
Conventional heating65–7092–95
Microwave-assisted85–9097–99
Base: K₂CO₃ (anhydrous)7596

Advanced: How can researchers resolve discrepancies in biological activity data caused by compound decomposition or impurities?

Answer:
Discrepancies often arise from hydrolysis of the thioether bond or acetic acid group under physiological conditions . Methodological approaches include:

  • Stability studies : Conduct mass balance assays (HPLC or LC-MS) under varying pH (2–9) and temperatures (25–37°C) to identify degradation products .
  • Impurity profiling : Use preparative chromatography to isolate impurities and assess their bioactivity .
  • Bioactivity normalization : Express activity data relative to the intact compound’s concentration, validated via quantitative NMR (qNMR) .

Example : In a decomposition study, the mass balance remained 100% at pH 7.4 (37°C), but dropped to 85% at pH 2 due to thioether cleavage, correlating with reduced antimicrobial efficacy .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹ for acetic acid; C-S stretch at 600–700 cm⁻¹) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • HPLC-DAD : Quantifies purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
  • ¹H/¹³C NMR : Assigns structural motifs (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm; thiazole C-4 acetic acid at δ 3.8–4.2 ppm) .

Advanced: What computational or experimental approaches are recommended to study the structure-activity relationships (SAR) of fluorobenzyl-thiazole acetic acid derivatives?

Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., bacterial enzymes) using software like AutoDock Vina. Compare fluorobenzyl derivatives with non-fluorinated analogs to assess the role of fluorine in lipophilicity .
  • Free-Wilson analysis : Systematically modify substituents (e.g., replacing fluorine with Cl, CH₃) and correlate changes with bioactivity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial potency .

Case Study : Morpholine-containing analogs showed 3-fold higher antifungal activity than piperidine derivatives due to enhanced membrane permeability .

Basic: What are the key considerations in designing stability studies under various pH and temperature conditions for this compound?

Answer:

  • Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–10) buffers to mimic physiological and extreme conditions .
  • Sampling intervals : Collect samples at 0, 24, 48, and 72 hours to track degradation kinetics.
  • Analytical endpoints : Monitor parent compound loss and degradation product formation via HPLC-MS .

Q. Table 2: Stability Data at 37°C

pHHalf-life (h)Major Degradation Pathway
2.012Thioether hydrolysis
7.4120Esterification (minor)
9.048Acetic acid deprotonation

Advanced: How can researchers employ XRD or crystallography techniques to determine the three-dimensional structure and confirm stereochemistry?

Answer:

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water 9:1). Use SHELX software for structure refinement . Key parameters:
    • R-factor : Aim for <5% to validate accuracy.
    • Torsion angles : Confirm the dihedral angle between thiazole and fluorobenzyl groups (typically 45–60°) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Example : A crystal structure revealed intramolecular H-bonding between the acetic acid group and thiazole nitrogen, stabilizing the planar conformation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

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